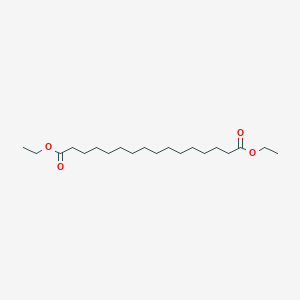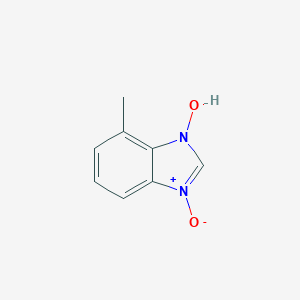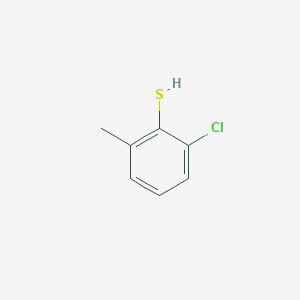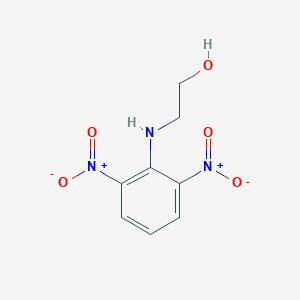![molecular formula C9H12N4O B098729 [1-(4-Aminophenyl)ethylideneamino]urea CAS No. 18300-68-0](/img/structure/B98729.png)
[1-(4-Aminophenyl)ethylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Aminophenyl)ethylideneamino]urea is an organic compound that belongs to the class of semicarbazones. Semicarbazones are known for their azomethine and urea functionalities, which make them significant in various biological and pharmacological applications
準備方法
Synthetic Routes and Reaction Conditions
[1-(4-Aminophenyl)ethylideneamino]urea can be synthesized through a traditional method involving the reaction of hydrazinecarboxamide with 4-aminobenzaldehyde. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions
[1-(4-Aminophenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azomethine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted semicarbazones, depending on the specific reagents and conditions used .
科学的研究の応用
[1-(4-Aminophenyl)ethylideneamino]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to bind with metal ions.
Biology: The compound has been studied for its DNA binding properties and potential anticancer activity.
Medicine: It is investigated for its pharmacokinetic features and potential as a drug candidate.
作用機序
The mechanism of action of [1-(4-Aminophenyl)ethylideneamino]urea involves its interaction with biological molecules such as DNA. The compound exhibits hyperchromism with a bathochromic shift, indicating strong binding with DNA. Molecular docking studies have shown that it interacts with several cancer receptors, suggesting its potential as an anticancer agent. The compound’s effects are mediated through its binding to specific molecular targets and pathways involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
- Hydrazinecarboxamide, 2-[1-(3-aminophenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(2-aminophenyl)ethylidene]-
Uniqueness
[1-(4-Aminophenyl)ethylideneamino]urea is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound has shown distinct DNA binding properties and potential anticancer activity, making it a valuable candidate for further research .
特性
CAS番号 |
18300-68-0 |
|---|---|
分子式 |
C9H12N4O |
分子量 |
192.22 g/mol |
IUPAC名 |
[1-(4-aminophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H12N4O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H3,11,13,14) |
InChIキー |
SDKXJACVTWIKTG-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
正規SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)








![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)


